molecular formula C14H17NO B241048 1-butyl-2-methyl-4(1H)-quinolinone

1-butyl-2-methyl-4(1H)-quinolinone

Cat. No. B241048
M. Wt: 215.29 g/mol
InChI Key: PKUPVMASNMZASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-2-methyl-4(1H)-quinolinone, also known as BMQ, is a heterocyclic compound that has been widely studied in scientific research due to its unique chemical properties. BMQ has a quinoline ring structure with a butyl and methyl substituent at positions 1 and 2, respectively. This compound has shown significant potential in various applications, including as a fluorescent probe, a corrosion inhibitor, and a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-butyl-2-methyl-4(1H)-quinolinone is not well understood, but it is believed to involve the formation of coordination complexes with metal ions. These complexes can then undergo various chemical reactions, such as redox reactions and ligand exchange reactions, which can lead to changes in fluorescence or corrosion inhibition.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity in animal studies, indicating potential for use in biomedical applications.

Advantages and Limitations for Lab Experiments

1-butyl-2-methyl-4(1H)-quinolinone has several advantages for use in lab experiments, including its high solubility in organic solvents and its fluorescent properties. However, its synthesis can be challenging and time-consuming, and its mechanism of action is not well understood, which can limit its applications.

Future Directions

1. Investigation of the mechanism of action of 1-butyl-2-methyl-4(1H)-quinolinone and the formation of coordination complexes with metal ions.
2. Development of new synthetic methods for the production of this compound and its derivatives.
3. Optimization of the fluorescent properties of this compound for use in biomedical imaging applications.
4. Exploration of the potential of this compound as a corrosion inhibitor for new metals and alloys.
5. Investigation of the potential of this compound as a precursor for the synthesis of other compounds with unique chemical properties.
In conclusion, this compound has shown significant potential in various scientific research applications, including as a fluorescent probe, a corrosion inhibitor, and a precursor for the synthesis of other compounds. While there is still much to learn about its mechanism of action and potential applications, this compound is a compound that holds promise for future research.

Synthesis Methods

1-butyl-2-methyl-4(1H)-quinolinone can be synthesized through a multistep process that involves the condensation of 2-methylquinoline with butanal, followed by oxidation and cyclization. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-butyl-2-methyl-4(1H)-quinolinone has been extensively studied in scientific research due to its unique chemical properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological and environmental samples. This compound has also been investigated as a corrosion inhibitor for various metals, including aluminum and steel. Additionally, this compound has been used as a precursor for the synthesis of other compounds, such as 2-methyl-4-quinolone and 2-methyl-4-quinolone-3-carboxylic acid.

properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

1-butyl-2-methylquinolin-4-one

InChI

InChI=1S/C14H17NO/c1-3-4-9-15-11(2)10-14(16)12-7-5-6-8-13(12)15/h5-8,10H,3-4,9H2,1-2H3

InChI Key

PKUPVMASNMZASU-UHFFFAOYSA-N

SMILES

CCCCN1C(=CC(=O)C2=CC=CC=C21)C

Canonical SMILES

CCCCN1C(=CC(=O)C2=CC=CC=C21)C

Origin of Product

United States

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